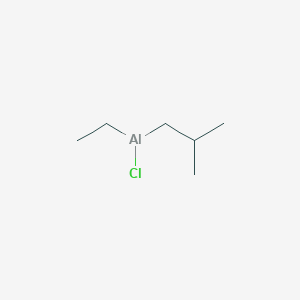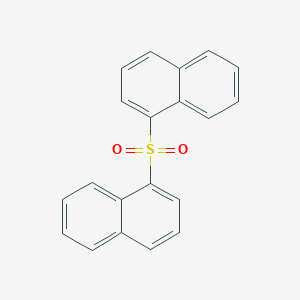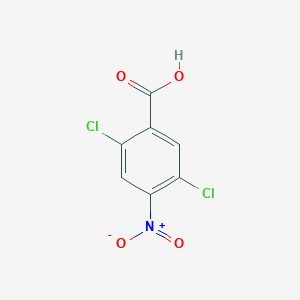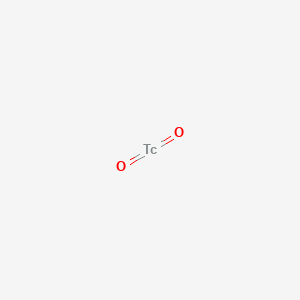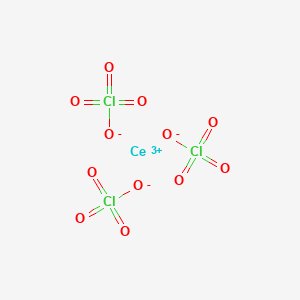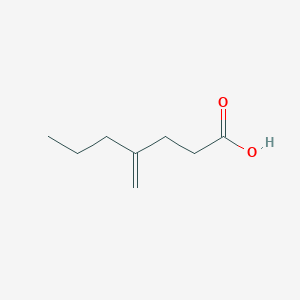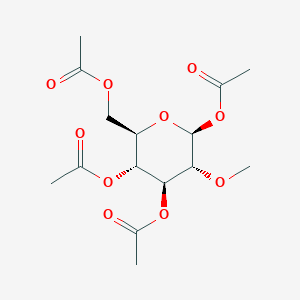
2-O-Methyl-beta-D-glucopyranose tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. It is a derivative of glucose and is often used as a building block for the synthesis of more complex carbohydrates. In
Aplicaciones Científicas De Investigación
2-O-Methyl-beta-D-glucopyranose tetraacetate has been used in various scientific research applications. It has been used as a precursor for the synthesis of more complex carbohydrates such as glycosides, glycoproteins, and glycolipids. It has also been used as a substrate for the study of enzymes involved in carbohydrate metabolism.
Mecanismo De Acción
The mechanism of action of 2-O-Methyl-beta-D-glucopyranose tetraacetate is not fully understood. However, it is known to interact with enzymes involved in carbohydrate metabolism. It has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. This inhibition results in a decrease in the absorption of glucose from the diet.
Efectos Bioquímicos Y Fisiológicos
2-O-Methyl-beta-D-glucopyranose tetraacetate has been shown to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in animal studies. It has also been shown to improve insulin sensitivity in diabetic rats. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-O-Methyl-beta-D-glucopyranose tetraacetate in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-O-Methyl-beta-D-glucopyranose tetraacetate. One direction is the study of its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another direction is the study of its potential as an antioxidant and anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential therapeutic applications and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate involves the acetylation of 2-O-methyl-D-glucose using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure 2-O-Methyl-beta-D-glucopyranose tetraacetate. This method has been widely used for the synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate in the laboratory.
Propiedades
Número CAS |
14199-54-3 |
|---|---|
Nombre del producto |
2-O-Methyl-beta-D-glucopyranose tetraacetate |
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15-/m1/s1 |
Clave InChI |
BVCQQVDJOODWJR-UXXRCYHCSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Sinónimos |
2-O-Methyl-β-D-glucopyranose tetraacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



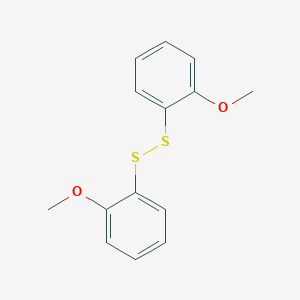
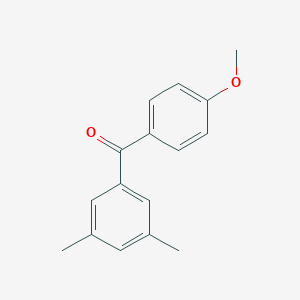
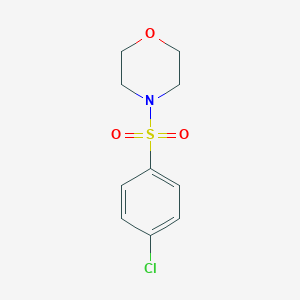
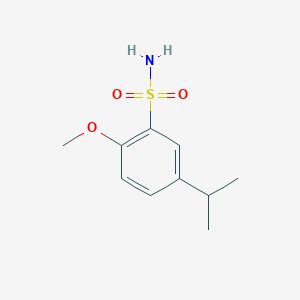
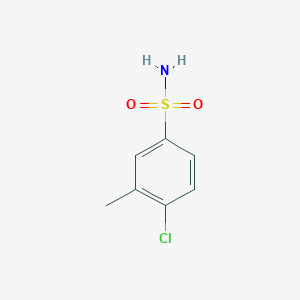
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
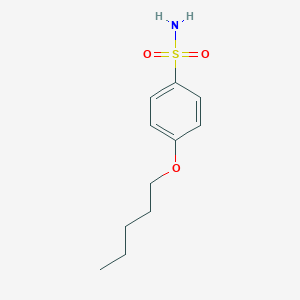
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
